molecular formula C6H8ClN3O2 B7766984 (2-nitroanilino)azanium;chloride

(2-nitroanilino)azanium;chloride

Cat. No.: B7766984
M. Wt: 189.60 g/mol
InChI Key: XCUBVSAYUSFHNN-UHFFFAOYSA-N
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Description

(2-Nitroanilino)azanium; chloride is a quaternary ammonium salt characterized by a 2-nitroaniline substituent attached to an azanium (NH₃⁺) group, with chloride as the counterion. The nitro group in the ortho position (2-nitro) on the aniline ring introduces steric hindrance and electronic effects, influencing reactivity and solubility . Azanium chloride salts, in general, exhibit high polarity and water solubility due to their ionic nature, making them useful in synthetic chemistry and industrial applications .

Properties

IUPAC Name

(2-nitroanilino)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4,8H,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUBVSAYUSFHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N[NH3+])[N+](=O)[O-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3034-19-3 (Parent)
Record name Hydrazine, (o-nitrophenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6293-87-4
Record name Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6293-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, (o-nitrophenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthesis of 2-Nitroaniline

Methodology :
Aniline is nitrated using a mixed acid system (H₂SO₄/HNO₃) at 0–5°C. The nitro group predominantly substitutes the ortho position (~30% yield) due to steric and electronic effects. The crude product is isolated via vacuum filtration and recrystallized from ethanol.

Limitations :

  • Low regioselectivity (ortho:para ≈ 1:2).

  • Requires careful temperature control to avoid byproducts like 2,4-dinitroaniline.

Formation of the Hydrochloride Salt

Procedure :
2-Nitroaniline (10 g, 0.072 mol) is dissolved in warm ethanol (50 mL), and concentrated HCl (12 M, 6 mL) is added dropwise. The mixture is cooled to 0°C, inducing crystallization. The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Yield : 85–90%
Purity : ≥98% (HPLC).

Nitration of Protected Aniline Derivatives

To enhance ortho-selectivity, the amine group is often protected prior to nitration.

Acetanilide Route

Steps :

  • Acetylation : Aniline (93 g, 1 mol) is acetylated with acetic anhydride (1.2 eq) in glacial acetic acid at 80°C for 2 h, yielding acetanilide (96% yield).

  • Nitration : Acetanilide is nitrated with fuming HNO₃ (1.5 eq) in H₂SO₄ at 0–5°C. The para -nitroacetanilide dominates (~75%), but ortho-substitution can be promoted using HNO₃/Ac₂O mixtures.

  • Hydrolysis : The nitroacetanilide is refluxed with 20% NaOH (2 h), yielding 2-nitroaniline.

  • Salt Formation : The free base is treated with HCl as in Section 1.2.

Advantages :

  • Higher regiocontrol via steric hindrance from the acetyl group.

  • Overall yield: 62–68%.

Formylation-Nitration-Hydrolysis Strategy

Adapted from patents for chloro-nitroanilines, this method leverages formic acid for temporary protection.

Experimental Protocol

  • Formylation :

    • 3-Chloroaniline (127.5 g, 1 mol) and formic acid (1.4 eq) are refluxed in toluene (500 mL) for 1.5 h, forming 3-chloroformylaniline.

  • Nitration :

    • The formylated derivative is nitrated with HNO₃ (1.4 eq) and Ac₂O (1.8 eq) at 0–5°C for 2.5 h.

  • Hydrolysis :

    • The nitro-formylaniline is treated with 25% NaOH (100°C, 1 h), yielding 5-chloro-2-nitroaniline (84% yield).

Adaptation for 2-Nitroaniline Hydrochloride :
Replacing 3-chloroaniline with aniline and adjusting nitration conditions could yield 2-nitroaniline. Subsequent HCl treatment would generate the target compound.

Challenges :

  • Competition between ortho/para nitration requires precise stoichiometry.

Industrial-Scale Production Insights

Patents highlight safety and yield optimization:

Key Parameters (from CN102070466A )

ParameterOptimal RangeImpact on Yield
Nitration Temperature-5–10°CPrevents decomposition
HNO₃:Ac₂O Ratio1:1.3–1.5Enhances selectivity
Hydrolysis Time1–1.5 h (reflux)Completes deprotection

Scale-Up Considerations :

  • Continuous reactors improve heat dissipation during exothermic nitration.

  • Solvent recovery (e.g., toluene) reduces costs.

Analytical Characterization

Critical Data for 2-Nitroaniline Hydrochloride :

  • Melting Point : 158–160°C.

  • UV-Vis (λmax) : 268 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) in methanol.

  • ¹H NMR (DMSO-d₆) : δ 8.20 (d, 1H, Ar-H), 7.85 (t, 1H, Ar-H), 7.60 (d, 1H, Ar-H), 7.45 (t, 1H, Ar-H), 5.10 (s, 3H, NH₃⁺).

Comparative Method Analysis

MethodYield (%)Purity (%)Scalability
Direct Protonation85–9098Moderate
Acetanilide Route62–6897High
Formylation Strategy78–84*98.5*High

*Data extrapolated from chloro-analogue synthesis.

Trade-Offs :

  • Direct Protonation is simple but suffers from low nitration selectivity.

  • Acetanilide Route balances yield and scalability but adds synthetic steps.

  • Formylation-Nitration offers high purity but requires hazardous reagents (Ac₂O).

Chemical Reactions Analysis

Types of Reactions: (2-nitroanilino)azanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(2-nitroanilino)azanium;chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-nitroanilino)azanium;chloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of (2-Nitroanilino)azanium; Chloride and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
(2-Nitroanilino)azanium; chloride C₆H₇N₃O₂⁺·Cl⁻ (inferred) ~198.6 (calculated) Azanium, nitro, aromatic amine 2-nitroaniline, Cl⁻ counterion
5-Chloro-2-nitroaniline C₆H₅ClN₂O₂ 172.57 Nitro, aromatic amine, chloro 2-nitro, 5-chloro
4-Nitroaniline C₆H₆N₂O₂ 138.12 Nitro, aromatic amine 4-nitro
Choline chloride C₅H₁₄NO⁺·Cl⁻ 139.62 Azanium, hydroxyl, Cl⁻ 2-hydroxyethyl, trimethyl groups
Trimethylallylammonium chloride C₆H₁₃N⁺·Cl⁻ 135.63 Azanium, allyl, Cl⁻ Allyl, trimethyl groups

Key Observations :

  • Electronic Effects: The nitro group in (2-nitroanilino)azanium; chloride is a strong electron-withdrawing group, reducing electron density on the aromatic ring compared to non-nitrated analogues like choline chloride. This enhances stability but reduces nucleophilic reactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Solubility (Water) Melting Point (°C) Stability Notes
(2-Nitroanilino)azanium; chloride High (ionic nature) Not reported Sensitive to strong acids/bases
5-Chloro-2-nitroaniline Low (non-ionic) 145–148 Stable under dry conditions
4-Nitroaniline Low (non-ionic) 147–150 Photosensitive
Choline chloride Very high 302–305 Hygroscopic
Trimethylallylammonium chloride Moderate 151–153 Reacts with oxidizing agents

Key Findings :

  • Solubility: The ionic nature of (2-nitroanilino)azanium; chloride grants it higher water solubility compared to neutral nitroaniline derivatives (e.g., 4-nitroaniline) .
  • Thermal Stability : Azanium salts like choline chloride exhibit high thermal stability (>300°C), whereas nitroaromatic compounds (e.g., 5-chloro-2-nitroaniline) decompose at lower temperatures due to nitro group instability .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintaining temperatures below 60°C during nitro reduction prevents over-reduction to undesired byproducts .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%) by removing unreacted nitroaniline .
  • Acid Concentration : Using concentrated HCl (≥37%) ensures complete protonation of the amine group .

How does the structural configuration of this compound influence its biological activity compared to other guanidine derivatives?

Advanced Research Focus
The compound’s bioactivity stems from its nitro group and cationic azanium moiety, which differ from simpler guanidines (e.g., aminoguanidine):

  • Antimicrobial Activity : The nitro group enhances electron-withdrawing effects, increasing membrane penetration in Gram-negative bacteria .
  • Anticancer Mechanisms : Compared to benzylguanidine, the nitroanilino group enables redox cycling, generating reactive oxygen species (ROS) in cancer cells .
  • Structure-Activity Relationships (SAR) : Computational docking studies suggest the chloride counterion stabilizes interactions with DNA gyrase, a bacterial target .

Q. Comparative Data :

CompoundKey Structural FeatureIC₅₀ (Antimicrobial)ROS Generation (Cancer Cells)
(2-Nitroanilino)azanium;ClNitro + Azanium12 µM2.5-fold increase
AminoguanidineSimple guanidine>100 µMNot significant
BenzylguanidineAromatic + guanidine45 µM1.8-fold increase

What advanced spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Q. Methodological Guidance

  • X-ray Crystallography : Use SHELXL for structure refinement. Key parameters: monoclinic space group (e.g., P21), unit cell dimensions (a=10.94 Å, b=10.47 Å, c=13.32 Å) .
  • FT-IR Spectroscopy : Identify N–H stretches (3200–3400 cm⁻¹) and nitro group vibrations (1520 cm⁻¹ asymmetric, 1350 cm⁻¹ symmetric) .
  • NMR Analysis : ¹H NMR in D₂O shows aromatic protons at δ 7.2–7.8 ppm and azanium NH₃⁺ at δ 5.1 ppm .
  • UV-Vis Spectroscopy : λmax at 235 nm (π→π* transition) and 288 nm (n→π* of nitro group) .

What are the common challenges in maintaining the stability of this compound under various experimental conditions, and how can they be mitigated?

Q. Experimental Design Focus

  • Hydrolysis in Aqueous Media : The nitro group undergoes slow hydrolysis at pH >6. Mitigation: Store solutions at pH 4–6 and -20°C .
  • Light Sensitivity : UV exposure degrades the nitroanilino moiety. Use amber glassware and minimize light exposure during handling .
  • Thermal Decomposition : Above 60°C, the compound decomposes via denitration. Conduct reactions under nitrogen to suppress radical pathways .

Q. Stability Data :

ConditionDegradation PathwayHalf-Life (25°C)
pH 7.4, 25°CHydrolysis48 hours
pH 5.0, 25°CNegligible>30 days
60°C, dryDenitration2 hours

How can computational chemistry be applied to predict the reactivity and interaction mechanisms of this compound with biological targets?

Q. Advanced Mechanistic Focus

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity. The LUMO (-1.8 eV) indicates nitro group reduction potential .
  • Molecular Dynamics (MD) Simulations : Model interactions with bacterial membranes (e.g., E. coli lipid A) to study penetration kinetics .
  • Docking Studies (AutoDock Vina) : Screen against cytochrome P450 enzymes to assess metabolic pathways. Binding energy ≤-7.0 kcal/mol suggests strong inhibition .

Case Study :
MD simulations reveal that the azanium group forms hydrogen bonds with phospholipid headgroups, enhancing membrane disruption. This aligns with experimental MIC values against drug-resistant strains .

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